molecular formula C20H20F3N5O3 B2784002 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide CAS No. 1334372-17-6

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide

Katalognummer B2784002
CAS-Nummer: 1334372-17-6
Molekulargewicht: 435.407
InChI-Schlüssel: IRAVFOJGKBNJEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular formula of the compound is C20H20F3N5O3 .


Synthesis Analysis

The compound is a type of hydrazine-coupled pyrazole that has been successfully synthesized . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of the compound was confirmed using elemental microanalysis, FTIR, and 1H NMR techniques . The average mass of the compound is 435.400 Da, and the monoisotopic mass is 435.151825 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

  • The transformations of related pyrido[1,2-a]pyrazine ring systems into various compounds like imidazo[1,2-a]pyridines and 2-oxa-6a, 10c-diazaaceanthrylenes are described, indicating potential pathways for the synthesis of complex molecules including the compound (Kolar, Tislér, & Pizzioli, 1996).
  • Studies on the synthesis of heterocyclic compounds, including pyridazin-4-(1H)one derivatives and their reactions with hydrazine, contribute to understanding the chemical properties and potential reactions involving similar pyridazinone compounds (Plescia, Daidone, Fabra, & Sprio, 1981).

Chemical Characterization and Structural Analysis

  • Structural studies of related compounds, such as triazole derivatives, provide insights into the molecular structures and potential properties of similar complex molecules (Artime, Castiñeiras, García-Santos, & Saa, 2018).
  • The synthesis and anticancer activity of compounds based on 3-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives offer a glimpse into the potential biological applications and properties of compounds with similar structural features (Metwally, Abdelrazek, & Eldaly, 2016).

Biological and Pharmacological Activities

  • Research on substituted pyridazinones reveals their ability to inhibit the Hill reaction and photosynthesis in plants, indicating potential applications in agriculture or herbicide development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
  • The discovery of pyridazinone-based phosphodiesterase inhibitors for potential treatment of schizophrenia exemplifies the potential pharmacological applications of compounds with similar structural bases (Kunitomo et al., 2014).

Wirkmechanismus

While the specific mechanism of action for this compound is not detailed in the available resources, it is known that some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, compound 13 (a similar hydrazine-coupled pyrazole) displayed superior antipromastigote activity .

Zukünftige Richtungen

The hydrazine-coupled pyrazole derivatives, including this compound, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs to treat these diseases.

Eigenschaften

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O3/c1-11-9-12(2)27(25-11)17-7-8-18(29)28(26-17)13(3)19(30)24-15-10-14(20(21,22)23)5-6-16(15)31-4/h5-10,13H,1-4H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAVFOJGKBNJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.